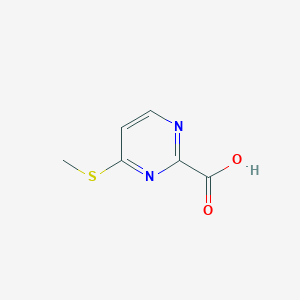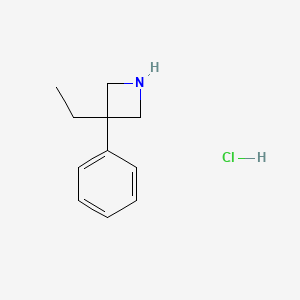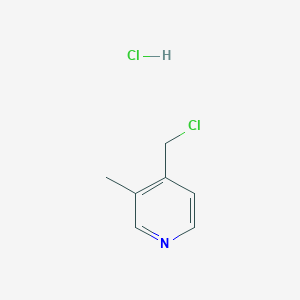
4-(Chloromethyl)-3-methylpyridine hydrochloride
説明
4-(Chloromethyl)-3-methylpyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound used in scientific research for various purposes . It is a white crystalline solid with a molecular formula of C6H6Cl2N.HCl . This compound is widely used in the pharmaceutical industry for the synthesis of various drugs. It has also been used as a key intermediate in the synthesis of several agrochemicals.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-3-methylpyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions . The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula of 4-(Chloromethyl)-3-methylpyridine hydrochloride is C6H7Cl2N . The InChI Key is ZDHKVKPZQKYREU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CN=CC=C1CCl.Cl .Chemical Reactions Analysis
4-(Chloromethyl)-3-methylpyridine hydrochloride finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis .Physical And Chemical Properties Analysis
4-(Chloromethyl)-3-methylpyridine hydrochloride is a solid powder that ranges in color from pale cream to yellow to pale brown . It has a melting point between 163.0-170.0°C . It is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .科学的研究の応用
Synthesis and Chemical Processing
4-(Chloromethyl)-3-methylpyridine hydrochloride has been utilized in various chemical syntheses. For instance, Singh et al. (1990) described its use in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, which has applications in heterocyclic chemistry (Baldev Singh, G. Y. Lesher, & P. Pennock, 1990). Similarly, Xiang-jun (2006) reported its role in synthesizing 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, demonstrating its versatility in creating complex organic compounds (Pan Xiang-jun, 2006).
Photophysical and Electrochemical Studies
This compound is also significant in photophysical and electrochemical research. Neve et al. (1999) used functionalized pyridines, possibly including derivatives of 4-(chloromethyl)-3-methylpyridine hydrochloride, to synthesize cyclometalated complexes of Iridium(III). These complexes were studied for their redox behavior and luminescent properties, which are essential in photophysical applications (F. Neve, A. Crispini, ‡. A. Sebastiano Campagna, & S. Serroni, 1999).
Polymer Chemistry and Nanotechnology
In the field of polymer chemistry and nanotechnology, Jaymand (2011) explored the synthesis and characterization of novel type poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite. This research indicates the potential of 4-(chloromethyl)-3-methylpyridine hydrochloride derivatives in creating advanced materials with unique properties (M. Jaymand, 2011).
Safety And Hazards
4-(Chloromethyl)-3-methylpyridine hydrochloride is considered hazardous . It causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
4-(chloromethyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQSRMVBOXHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methylpyridine hydrochloride | |
CAS RN |
117934-36-8 | |
| Record name | 4-(chloromethyl)-3-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)

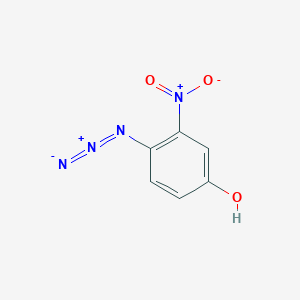
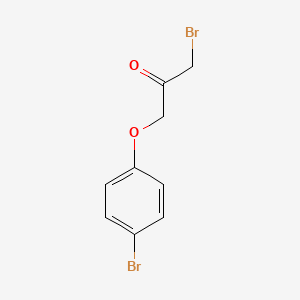
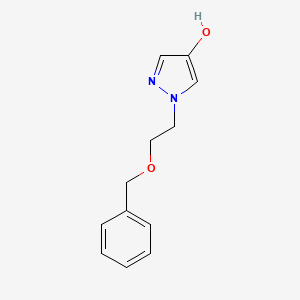
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
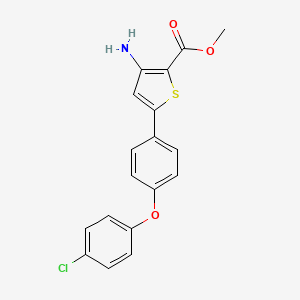
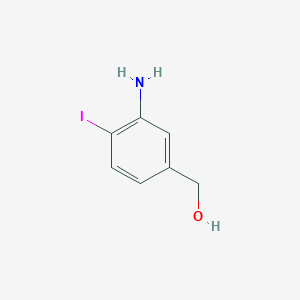
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
